(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-N-methylmethanamine
Overview
Description
The compound (5-methoxy-1,2-dimethyl-1H-indol-3-yl)-N-methylmethanamine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and biology .
Preparation Methods
The synthesis of indole derivatives, including (5-methoxy-1,2-dimethyl-1H-indol-3-yl)-N-methylmethanamine, typically involves several steps. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Indole derivatives, including (5-methoxy-1,2-dimethyl-1H-indol-3-yl)-N-methylmethanamine, undergo various chemical reactions such as:
Scientific Research Applications
Indole derivatives, including (5-methoxy-1,2-dimethyl-1H-indol-3-yl)-N-methylmethanamine, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules and as building blocks in organic synthesis.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-methoxy-1,2-dimethyl-1H-indol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to diverse biological effects . The exact molecular targets and pathways involved may vary depending on the specific derivative and its application .
Properties
IUPAC Name |
1-(5-methoxy-1,2-dimethylindol-3-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-12(8-14-2)11-7-10(16-4)5-6-13(11)15(9)3/h5-7,14H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVZDUCLXLPFKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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